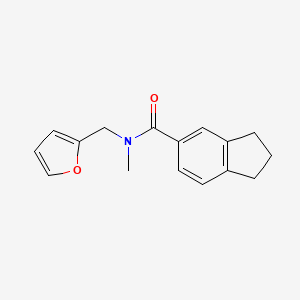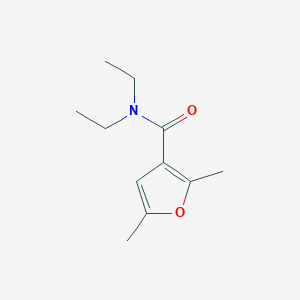
N,N-diethyl-2,5-dimethylfuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-2,5-dimethylfuran-3-carboxamide, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become the most popular insect repellent in the world. DEET is effective against a wide range of insects, including mosquitoes, ticks, and flies, and is used in a variety of products, including sprays, lotions, and wipes.
Mécanisme D'action
The exact mechanism of action of N,N-diethyl-2,5-dimethylfuran-3-carboxamide is not fully understood, but it is believed to work by interfering with the insects' ability to detect human scent. N,N-diethyl-2,5-dimethylfuran-3-carboxamide may also interfere with the insects' ability to detect carbon dioxide, which is a key signal for many insects.
Biochemical and Physiological Effects
N,N-diethyl-2,5-dimethylfuran-3-carboxamide has been shown to have a low toxicity in humans and other mammals. However, it can cause skin irritation and other allergic reactions in some individuals. N,N-diethyl-2,5-dimethylfuran-3-carboxamide has also been shown to have some effects on the nervous system, although the exact nature of these effects is not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-diethyl-2,5-dimethylfuran-3-carboxamide is a widely used insect repellent, and its effectiveness has been well established. It is relatively easy to synthesize and can be used in a variety of products. However, N,N-diethyl-2,5-dimethylfuran-3-carboxamide can be expensive, and its use may be limited in certain settings, such as in areas where there is a risk of environmental contamination.
Orientations Futures
There are several areas of research that could be explored in the future. These include:
1. Developing new insect repellents that are more effective and less toxic than N,N-diethyl-2,5-dimethylfuran-3-carboxamide.
2. Investigating the potential use of N,N-diethyl-2,5-dimethylfuran-3-carboxamide in controlling insect populations in agricultural settings.
3. Studying the effects of N,N-diethyl-2,5-dimethylfuran-3-carboxamide on non-target species, such as birds and fish.
4. Examining the potential for N,N-diethyl-2,5-dimethylfuran-3-carboxamide to be used as a tool in the fight against insect-borne diseases such as malaria and dengue fever.
5. Investigating the potential for N,N-diethyl-2,5-dimethylfuran-3-carboxamide to be used in combination with other insecticides or repellents to increase their effectiveness.
In conclusion, N,N-diethyl-2,5-dimethylfuran-3-carboxamide is a widely used insect repellent that has been extensively studied for its insect-repelling properties. While its exact mechanism of action is not fully understood, it has been shown to be effective against a wide range of insects. N,N-diethyl-2,5-dimethylfuran-3-carboxamide has also been studied for its potential use in controlling insect populations and in the fight against insect-borne diseases. There are several areas of research that could be explored in the future to further our understanding of N,N-diethyl-2,5-dimethylfuran-3-carboxamide and its potential applications.
Méthodes De Synthèse
N,N-diethyl-2,5-dimethylfuran-3-carboxamide can be synthesized in several ways, but the most common method involves the reaction of 3-methylbenzoyl chloride with diethylamine. The resulting product is then treated with sodium methoxide to give the final product, N,N-diethyl-2,5-dimethylfuran-3-carboxamide.
Applications De Recherche Scientifique
N,N-diethyl-2,5-dimethylfuran-3-carboxamide has been extensively studied for its insect-repelling properties. It has been shown to be effective against a wide range of insects, including those that transmit diseases such as malaria and dengue fever. N,N-diethyl-2,5-dimethylfuran-3-carboxamide has also been studied for its potential use in controlling insect populations, particularly in agricultural settings.
Propriétés
IUPAC Name |
N,N-diethyl-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-5-12(6-2)11(13)10-7-8(3)14-9(10)4/h7H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDOLLMOSSHQGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(OC(=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-2,5-dimethylfuran-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]amino]-2-methylpropan-1-ol](/img/structure/B7500640.png)
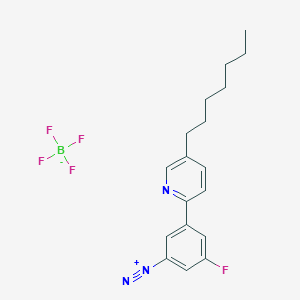
![2-[[3-(2,6-Dimethylphenoxy)-2-hydroxypropyl]amino]-2-methylpropan-1-ol](/img/structure/B7500647.png)
![N-methyl-N-[2-(methylamino)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B7500660.png)
![1'-Propan-2-ylspiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-one](/img/structure/B7500662.png)

![[2-[3-(Diethylsulfamoyl)-4-methylanilino]-2-oxoethyl] 2-(2,3,4-trichlorophenyl)quinoline-4-carboxylate](/img/structure/B7500675.png)
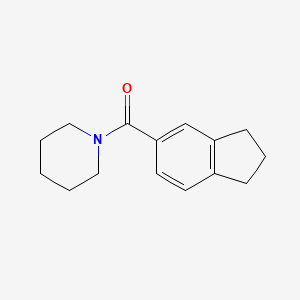
![1-Morpholin-4-yl-2-[1-(pyrrolidine-1-carbonyl)cyclopentyl]ethanone](/img/structure/B7500690.png)

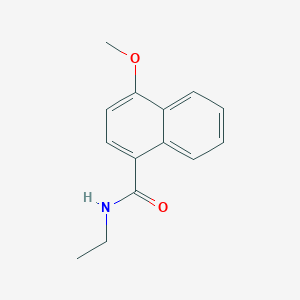
![[2,5-Dimethyl-1-(thiophen-2-ylmethyl)pyrrol-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7500707.png)
